molecular formula C13H4Cl2N2O9S2 B066265 4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride CAS No. 192208-60-9

4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride

Cat. No. B066265
M. Wt: 467.2 g/mol
InChI Key: YZTSDYIBTIKQHY-UHFFFAOYSA-N
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Description

4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride is a chemical compound that has been extensively used in scientific research due to its unique properties. This compound is also known as DNFDSC and is used in various biochemical and physiological studies. DNFDSC is a highly reactive compound that is used in the synthesis of various other compounds.

Mechanism Of Action

DNFDSC is a highly reactive compound that reacts with various functional groups such as amines, hydroxyls, and thiols. The reaction of DNFDSC with these functional groups produces a fluorescent compound that can be used in various studies such as enzyme kinetics and protein-protein interactions.

Biochemical And Physiological Effects

DNFDSC has been used in various biochemical and physiological studies to understand the mechanism of action of various enzymes and proteins. This compound is used to study the binding affinity of various ligands to proteins and enzymes. DNFDSC is also used to study the kinetics of various enzymatic reactions.

Advantages And Limitations For Lab Experiments

DNFDSC is a highly reactive compound that has various advantages and limitations for lab experiments. The advantages of using DNFDSC in lab experiments include its high reactivity, specificity, and sensitivity. However, the limitations of using DNFDSC in lab experiments include its toxicity, instability, and low solubility.

Future Directions

There are various future directions for the use of DNFDSC in scientific research. One future direction is the development of new fluorescent dyes and enzyme inhibitors using DNFDSC as a starting material. Another future direction is the use of DNFDSC in the development of new diagnostic tools for various diseases such as cancer and Alzheimer's disease.
Conclusion:
In conclusion, DNFDSC is a highly reactive compound that has been extensively used in scientific research. This compound is used in the synthesis of various other compounds and is also used as a reagent in various biochemical and physiological studies. DNFDSC has various advantages and limitations for lab experiments, and there are various future directions for the use of this compound in scientific research.

Synthesis Methods

The synthesis of DNFDSC involves the reaction of 4,5-dinitrofluorenone with sulfuric acid and chlorosulfonic acid. The reaction takes place under controlled conditions and produces a highly reactive compound that is purified through various techniques such as column chromatography.

Scientific Research Applications

DNFDSC has been extensively used in scientific research due to its unique properties. This compound is used in the synthesis of various other compounds such as fluorescent dyes and enzyme inhibitors. DNFDSC is also used as a reagent in various biochemical and physiological studies.

properties

IUPAC Name

4,5-dinitro-9-oxofluorene-2,7-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H4Cl2N2O9S2/c14-27(23,24)5-1-7-11(9(3-5)16(19)20)12-8(13(7)18)2-6(28(15,25)26)4-10(12)17(21)22/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTSDYIBTIKQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C3=C2C(=CC(=C3)S(=O)(=O)Cl)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H4Cl2N2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371272
Record name 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dinitro-9-oxofluorene-2,7-disulfonyl chloride

CAS RN

192208-60-9
Record name 4,5-Dinitro-9-oxo-9H-fluorene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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